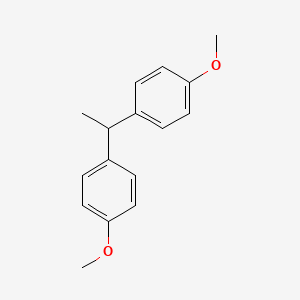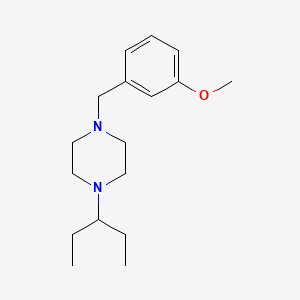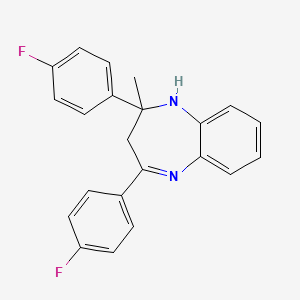![molecular formula C16H9ClF5N5O2 B10887129 N'-{[(2-chloro-4,5-difluorophenyl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B10887129.png)
N'-{[(2-chloro-4,5-difluorophenyl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O~3~-(2-CHLORO-4,5-DIFLUOROBENZOYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant photophysical properties and have been extensively studied for their applications in medicinal chemistry and material science .
Méthodes De Préparation
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including O3-(2-CHLORO-4,5-DIFLUOROBENZOYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE, typically involves the condensation of appropriate precursors under specific conditions. For instance, the condensation of isoflavone and 3-aminopyrazole under microwave irradiation or conventional heating can yield various pyrazolo[1,5-a]pyrimidine derivatives . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), which can significantly influence the absorption and emission behaviors of the compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
O~3~-(2-CHLORO-4,5-DIFLUOROBENZOYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE has a wide range of scientific research applications. In chemistry, it is used as a fluorophore due to its tunable photophysical properties . In biology and medicine, pyrazolo[1,5-a]pyrimidine derivatives have been studied for their anticancer activity, with some derivatives showing significant potential as antitumor agents . Additionally, these compounds have applications in material science, particularly in the development of organic light-emitting devices and chemosensors .
Mécanisme D'action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For instance, their photophysical properties are influenced by the presence of EDGs and EWGs, which affect the absorption and emission intensities . In medicinal applications, these compounds may inhibit specific enzymes or interact with cellular pathways to exert their effects .
Comparaison Avec Des Composés Similaires
Pyrazolo[1,5-a]pyrimidine derivatives are unique due to their significant photophysical properties and synthetic versatility. Similar compounds include other N-heterocyclic compounds, such as pyrimidines and pyrazoles, which also have applications in medicinal chemistry and material science . pyrazolo[1,5-a]pyrimidines stand out due to their tunable properties and potential for structural modifications .
Propriétés
Formule moléculaire |
C16H9ClF5N5O2 |
|---|---|
Poids moléculaire |
433.72 g/mol |
Nom IUPAC |
[(E)-[amino-[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methylidene]amino] 2-chloro-4,5-difluorobenzoate |
InChI |
InChI=1S/C16H9ClF5N5O2/c1-6-2-12(16(20,21)22)27-14(25-6)8(5-24-27)13(23)26-29-15(28)7-3-10(18)11(19)4-9(7)17/h2-5H,1H3,(H2,23,26) |
Clé InChI |
XYJZLMHNPGTIGG-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)/C(=N\OC(=O)C3=CC(=C(C=C3Cl)F)F)/N |
SMILES canonique |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=NOC(=O)C3=CC(=C(C=C3Cl)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10887048.png)


![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10887064.png)
![Methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10887075.png)
![2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10887087.png)
![3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10887088.png)
methanone](/img/structure/B10887091.png)
![6-cyclopropyl-N-(3-methyl-1,2-oxazol-5-yl)-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10887092.png)
![(5Z)-1-(3,4-dimethylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10887095.png)

![1,3-dimethyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10887108.png)
![{4-[(1E)-2-cyano-3-{[4-(ethoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B10887109.png)
![(2E)-2-cyano-3-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}-N-(4-methylphenyl)prop-2-enamide](/img/structure/B10887116.png)
